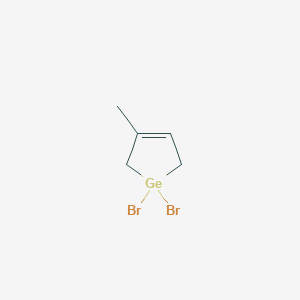
1,1-Dibromo-3-methyl-2,5-dihydro-1H-germole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dibromo-3-methyl-2,5-dihydro-1H-germole is a compound that belongs to the class of organogermanium compounds It is characterized by the presence of two bromine atoms and a methyl group attached to a germole ring
Métodos De Preparación
The synthesis of 1,1-Dibromo-3-methyl-2,5-dihydro-1H-germole typically involves the reaction of germole derivatives with brominating agents. One common method is the bromination of 3-methyl-2,5-dihydro-1H-germole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Análisis De Reacciones Químicas
1,1-Dibromo-3-methyl-2,5-dihydro-1H-germole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 3-methyl-2,5-dihydro-1H-germole using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of germole oxides using oxidizing agents such as hydrogen peroxide (H2O2).
Aplicaciones Científicas De Investigación
1,1-Dibromo-3-methyl-2,5-dihydro-1H-germole has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,1-Dibromo-3-methyl-2,5-dihydro-1H-germole involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
1,1-Dibromo-3-methyl-2,5-dihydro-1H-germole can be compared with other similar compounds such as:
1,1,3,4-Tetramethyl-1-germacyclopent-3-ene: This compound has a similar germole ring structure but with different substituents.
3,5-Dibromo-1-methylpyridin-2(1H)-one: This compound contains bromine atoms and a heterocyclic ring but differs in its core structure and properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the germole ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
5764-78-3 |
|---|---|
Fórmula molecular |
C5H8Br2Ge |
Peso molecular |
300.55 g/mol |
Nombre IUPAC |
1,1-dibromo-3-methyl-2,5-dihydrogermole |
InChI |
InChI=1S/C5H8Br2Ge/c1-5-2-3-8(6,7)4-5/h2H,3-4H2,1H3 |
Clave InChI |
IPVLIXDCOYZAOC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC[Ge](C1)(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)


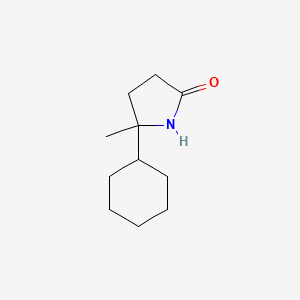
![Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate](/img/structure/B14732881.png)
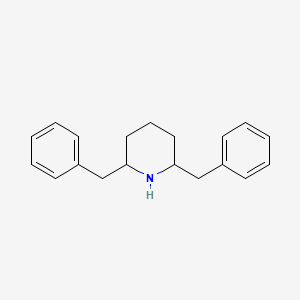
![1-[1-(2-Hydroxyethyl)-4,5-dihydro-1H-imidazol-2-yl]octadecan-1-one](/img/structure/B14732889.png)
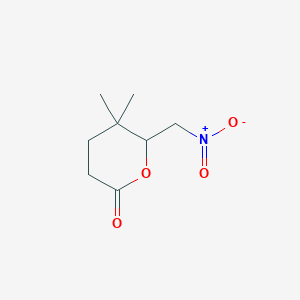
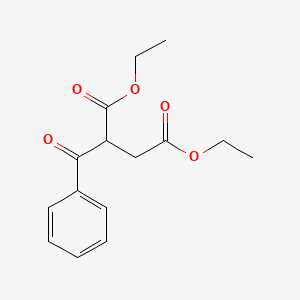



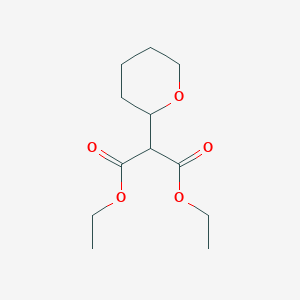
![N-(3-{2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1-phenyl-1H-pyrazol-5-yl)-3,4,5-trimethoxybenzamide](/img/structure/B14732924.png)
